molecular formula C6H12ClN3O2 B13648042 5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride

5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride

Cat. No.: B13648042
M. Wt: 193.63 g/mol
InChI Key: DDIRYQCXIHGWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride is a chemical compound that belongs to the class of imidazolidines It is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride typically involves the reaction of 2-aminoethylamine with a suitable precursor that contains the imidazolidine ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazolidine ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine diones, while substitution reactions can produce a variety of substituted imidazolidine derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride is unique due to its specific imidazolidine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.63 g/mol

IUPAC Name

5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C6H11N3O2.ClH/c1-6(2-3-7)4(10)8-5(11)9-6;/h2-3,7H2,1H3,(H2,8,9,10,11);1H

InChI Key

DDIRYQCXIHGWPX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCN.Cl

Origin of Product

United States

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